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For Researchers, Scientists, and Drug Development Professionals

Introduction
Chlorobenzene is a key aromatic intermediate in the synthesis of a variety of pesticides. Its

reactivity allows for the introduction of functional groups onto the benzene ring, forming the

backbone of several historically significant and specialty pesticides. This document provides

detailed application notes and experimental protocols for the synthesis of three major

pesticides derived from chlorobenzene: Dichlorodiphenyltrichloroethane (DDT), Dicofol, and

Pentachloronitrobenzene (PCNB).

Dichlorodiphenyltrichloroethane (DDT) Synthesis
DDT, a potent insecticide, is synthesized via the condensation reaction of chlorobenzene with

chloral (trichloroacetaldehyde) in the presence of a strong acid catalyst, typically concentrated

sulfuric acid.[1][2]

Reaction Pathway
The synthesis of DDT from chlorobenzene is an electrophilic aromatic substitution reaction.[3]
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Caption: Synthesis pathway of DDT from chlorobenzene and chloral.

Experimental Protocol
Materials:

Chlorobenzene

Chloral hydrate

Concentrated sulfuric acid (98%)

Ice

Methanol (for recrystallization)

Ethanol (for recrystallization)

Methylene chloride (for recrystallization)

Procedure:

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve chloral hydrate in

chlorobenzene.

Cool the mixture in an ice bath to 0-5°C.[4]
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Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature

between 0-20°C.[2]

After the addition of sulfuric acid, continue stirring the mixture for 3 to 6 hours, allowing the

temperature to slowly rise to 20-25°C.[2]

Pour the reaction mixture over chipped ice to quench the reaction.[5]

Filter the crude solid DDT and wash it thoroughly with cold water to remove any remaining

acid.[2]

Purify the crude DDT by recrystallization from cold methanol or a 2:1 mixture of ethanol and

methylene chloride.[5][6]

Dry the purified DDT crystals.

Quantitative Data
Parameter Value Reference

Reactant Molar Ratio
2 moles Chlorobenzene : 1

mole Chloral
[1]

Catalyst
Concentrated H₂SO₄ or

Chlorosulfonic acid
[2][7]

Reaction Temperature 0 - 25°C [2][4]

Reaction Time 3 - 6 hours [2]

Reported Yield 65 - 83% [4][7]

Melting Point (purified) 108.5 - 109°C

Dicofol Synthesis
Dicofol is a miticide that is structurally similar to DDT and is synthesized from it. The process

involves the chlorination of DDT followed by hydrolysis.

Reaction Pathway
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The synthesis of dicofol involves a two-step process starting from DDT.

DDT Cl₂Chlorination Cl-DDT Intermediate Hydrolysis (e.g., NaOH) Dicofol

Click to download full resolution via product page

Caption: Synthesis pathway of Dicofol from DDT.

Experimental Protocol
Materials:

Technical grade DDT

Chlorine gas

Sodium hydroxide solution (46%)

p-Toluenesulfonic acid

Isobutanol (for recrystallization)

Glacial acetic acid (for recrystallization)

Polyethylene glycol

Procedure:

Purification of DDT: Recrystallize technical DDT from isobutanol to obtain purified p,p'-DDT.

[8]

Chlorination of DDT: The purified p,p'-DDT is chlorinated to form p,p'-ClDDT.

Hydrolysis to Dicofol: To the p,p'-ClDDT, add p-toluenesulfonic acid and heat the mixture to

145-148°C for 8-9 hours.[8] Alternatively, heat the chlorinated intermediate with a 46%

sodium hydroxide solution.[8]
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Purification of Dicofol: The crude dicofol can be purified by recrystallization from glacial

acetic acid.[8]

Quantitative Data
Parameter Value Reference

Starting Material Technical DDT [8]

Hydrolysis Agent NaOH or Acid Catalyst [8]

Hydrolysis Temperature 145 - 148°C (acid) [8]

Hydrolysis Time 8 - 9 hours (acid) [8]

Purification Solvent Glacial Acetic Acid [8]

Purity after Recrystallization >99% p,p'-dicofol [8]

Pentachloronitrobenzene (PCNB) Synthesis
PCNB is a fungicide that can be synthesized by the chlorination of nitrobenzene or the nitration

of pentachlorobenzene.

Reaction Pathway
The synthesis of PCNB from nitrobenzene involves exhaustive chlorination.

Nitrobenzene Cl₂ (excess)Chlorination Chlorosulfuric Acid, Iodine Pentachloronitrobenzene (PCNB) HCl

Click to download full resolution via product page

Caption: Synthesis pathway of PCNB from nitrobenzene.

Experimental Protocol (from Nitrobenzene)
Materials:

Nitrobenzene
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Chlorine gas

Chlorosulfuric acid

Iodine (catalyst)

Procedure:

In a suitable reactor, charge nitrobenzene and chlorosulfuric acid.

Add a catalytic amount of iodine.

Introduce chlorine gas into the stirred mixture.

Maintain the reaction temperature between 60-70°C.[9]

Continue the chlorination until the desired degree of chlorination is achieved.

The product, PCNB, can be recovered by cooling the reaction mixture to 0-20°C to

precipitate the solid, followed by filtration.[10]

Experimental Protocol (from Pentachlorobenzene)
Materials:

Pentachlorobenzene

Mixed nitration acid (Nitric acid and Sulfuric acid)

Procedure:

Mix pentachlorobenzene with the mixed nitration acid at an initial temperature of 100-

120°C.[11]

Heat the reaction mixture to a temperature between 130°C and the melting point of PCNB.

[11]

Maintain this temperature until the nitric acid concentration is depleted to less than 1% by

weight.[11]
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Cool the mixture to 20-80°C to recrystallize the PCNB product.[11]

Recover the solid PCNB by filtration.[11]

Quantitative Data

Parameter
Chlorination of
Nitrobenzene

Nitration of
Pentachlorobenzen
e

Reference

Starting Material Nitrobenzene Pentachlorobenzene [9][11]

Key Reagents
Cl₂, Chlorosulfuric

Acid, I₂
Mixed Nitration Acid [9][11]

Reaction Temperature 60 - 70°C 100 - 140°C [9][11]

Product Recovery
Precipitation by

cooling

Recrystallization by

cooling
[10][11]

Reported Yield - >95% by weight [11]

Safety Precautions
The synthesis of these pesticides involves the use of hazardous materials. Chlorobenzene,

chloral, concentrated acids, and chlorine gas are toxic and corrosive. All experimental work

should be conducted in a well-ventilated fume hood, and appropriate personal protective

equipment (gloves, safety glasses, lab coat) must be worn at all times. The pesticides

themselves are toxic and should be handled with extreme care. Due to the environmental

persistence and health concerns associated with DDT and related compounds, their synthesis

and use are highly regulated in many countries.[1] Researchers should be aware of and

comply with all applicable regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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